molecular formula C23H15Cl2NO B11692998 (3E)-3-(4-chlorobenzylidene)-1-(3-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-(4-chlorobenzylidene)-1-(3-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11692998
M. Wt: 392.3 g/mol
InChI Key: POTWSPCNWBSHRE-QGOAFFKASA-N
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Description

(3E)-3-(4-chlorobenzylidene)-1-(3-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a synthetic organic compound. It belongs to the class of pyrrolidinones, which are known for their diverse biological activities. This compound is characterized by the presence of chlorinated aromatic rings and a pyrrolidinone core, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-(4-chlorobenzylidene)-1-(3-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves the condensation of 4-chlorobenzaldehyde with 3-chloroacetophenone in the presence of a base, followed by cyclization with phenylhydrazine. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Purification is typically achieved through recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.

    Reduction: Reduction of the double bond in the pyrrolidinone ring can yield saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Saturated pyrrolidinone derivatives.

    Substitution: Functionalized aromatic compounds with various substituents.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its antimicrobial and antifungal properties.
  • Potential use as a probe in biochemical assays.

Medicine:

  • Explored for its potential as an anti-inflammatory and anticancer agent.
  • Studied for its effects on various biological targets, including enzymes and receptors.

Industry:

  • Utilized in the development of new materials with specific electronic or optical properties.
  • Potential applications in the field of organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of (3E)-3-(4-chlorobenzylidene)-1-(3-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity, leading to altered metabolic pathways.

    Receptors: Binding to cellular receptors, affecting signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, influencing gene expression and replication.

Comparison with Similar Compounds

  • (3E)-3-(4-bromobenzylidene)-1-(3-bromophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
  • (3E)-3-(4-fluorobenzylidene)-1-(3-fluorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
  • (3E)-3-(4-methylbenzylidene)-1-(3-methylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Uniqueness:

  • The presence of chlorine atoms in the aromatic rings of (3E)-3-(4-chlorobenzylidene)-1-(3-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one imparts unique electronic properties, influencing its reactivity and biological activity.
  • Compared to its brominated or fluorinated analogs, the chlorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for specific applications.

Properties

Molecular Formula

C23H15Cl2NO

Molecular Weight

392.3 g/mol

IUPAC Name

(3E)-1-(3-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C23H15Cl2NO/c24-19-11-9-16(10-12-19)13-18-14-22(17-5-2-1-3-6-17)26(23(18)27)21-8-4-7-20(25)15-21/h1-15H/b18-13+

InChI Key

POTWSPCNWBSHRE-QGOAFFKASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC(=CC=C4)Cl

Origin of Product

United States

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